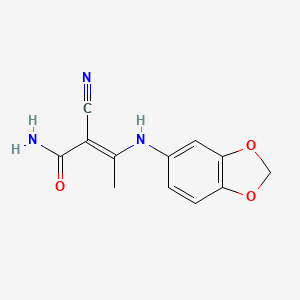
2-(methylsulfinyl)-4-phenyl-6-(2-thienyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfinyl)-4-phenyl-6-(2-thienyl)nicotinonitrile (also known as MTPT) is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. The purpose of
科学研究应用
MTPT has been used in several scientific research studies due to its potential applications in the field of neuroscience. This compound has been found to have an effect on dopamine release in the brain and has been used to study the role of dopamine in addiction and other neurological disorders. MTPT has also been used to study the effects of nicotine on the brain and has been found to enhance the effects of nicotine on dopamine release.
作用机制
MTPT works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the compound's effects on addiction and other neurological disorders.
Biochemical and Physiological Effects:
MTPT has been found to have several biochemical and physiological effects, including an increase in dopamine release in the brain, enhanced effects of nicotine on dopamine release, and an effect on addiction and other neurological disorders.
实验室实验的优点和局限性
The advantages of using MTPT in lab experiments include its ability to enhance the effects of nicotine on dopamine release and its potential applications in the study of addiction and other neurological disorders. The limitations of using MTPT in lab experiments include the need for careful handling due to its toxicity and the potential for adverse effects on the brain.
未来方向
For MTPT include further research into its potential applications in the field of neuroscience, including its role in addiction and other neurological disorders. Other future directions include the development of new synthesis methods for MTPT and the investigation of its potential therapeutic applications.
合成方法
MTPT has been synthesized using various methods, including the reaction of 2-chloro-4-phenyl-6-(2-thienyl)nicotinonitrile with methylsulfinylmethylamine, and the reaction of 2-chloro-4-phenyl-6-(2-thienyl)nicotinonitrile with methylsulfinylmethylamine followed by reduction with sodium borohydride. These methods have resulted in high yields of MTPT and have been used in several scientific research studies.
属性
IUPAC Name |
2-methylsulfinyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-22(20)17-14(11-18)13(12-6-3-2-4-7-12)10-15(19-17)16-8-5-9-21-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCLZJZWLGYQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)

![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)



![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5824293.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)



![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)